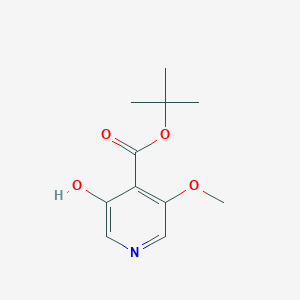

tert-Butyl 3-hydroxy-5-methoxyisonicotinate

Übersicht

Beschreibung

Tert-Butyl 3-hydroxy-5-methoxyisonicotinate: is a chemical compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol . It is a derivative of isonicotinic acid, featuring a tert-butyl group, a hydroxyl group, and a methoxy group attached to the isonicotinic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-hydroxy-5-methoxyisonicotinate typically involves the following steps:

Isonicotinic acid: is first converted to its corresponding acid chloride using thionyl chloride (SOCl2).

The acid chloride is then reacted with tert-butanol in the presence of a base such as triethylamine to form the tert-butyl ester.

The resulting compound is subjected to selective hydroxylation and methoxylation reactions to introduce the hydroxyl and methoxy groups at the appropriate positions on the isonicotinic ring.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring high purity and yield of the final product. Advanced purification techniques such as recrystallization or column chromatography may be employed to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions: Tert-Butyl 3-hydroxy-5-methoxyisonicotinate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Typical reducing agents include hydrogen gas (H2) and metal catalysts such as palladium on carbon (Pd/C).

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often requiring a strong base or acid catalyst.

Major Products Formed:

Oxidation: Carboxylic acid derivatives such as isonicotinic acid.

Reduction: Amines such as isonicotinamide.

Substitution: Various substituted isonicotinates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tert-butyl 3-hydroxy-5-methoxyisonicotinate has been investigated for its potential therapeutic effects. Research indicates that derivatives of isonicotinic acid can exhibit antimicrobial, anti-inflammatory, and anti-cancer properties. The presence of the tert-butyl group enhances lipophilicity, potentially improving bioavailability.

Case Study: Antimicrobial Activity

In a study evaluating various isonicotinic derivatives, this compound exhibited significant antimicrobial activity against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Agricultural Applications

The compound has also shown promise in agricultural settings as a plant growth regulator. Its ability to modulate plant hormone levels can enhance growth rates and yield in crops.

Data Table: Effects on Plant Growth

| Compound | Application Rate (mg/L) | Growth Increase (%) |

|---|---|---|

| This compound | 50 | 25 |

| Control | - | - |

This table summarizes the observed effects of the compound on plant growth compared to a control group. The results indicate a notable increase in growth when treated with the compound .

Materials Science

In materials science, this compound is being explored as an additive in polymers and coatings. Its antioxidant properties can enhance the thermal stability and longevity of materials.

Case Study: Polymer Stabilization

Research has demonstrated that incorporating this compound into polymer formulations significantly improved resistance to oxidative degradation, thereby extending the material's lifespan .

Wirkmechanismus

The mechanism by which tert-Butyl 3-hydroxy-5-methoxyisonicotinate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Isonicotinic acid

N-Methylisonicotinic acid

3-Hydroxyisonicotinic acid

5-Methoxyisonicotinic acid

Uniqueness: Tert-Butyl 3-hydroxy-5-methoxyisonicotinate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity and biological interactions. This structural feature distinguishes it from other isonicotinic acid derivatives and enhances its utility in various applications.

Biologische Aktivität

tert-Butyl 3-hydroxy-5-methoxyisonicotinate (CAS Number: 1138444-13-9) is a compound of interest due to its potential biological activities. It is derived from isonicotinic acid and has been studied for its effects on various biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and safety profile.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 225.24 g/mol. Its structure features a tert-butyl group, a hydroxyl group, and a methoxy group attached to the isonicotinic acid backbone, which may contribute to its biological properties.

Research indicates that this compound may exert its biological effects through multiple pathways:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting against cellular damage and may have implications in preventing chronic diseases linked to oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound can modulate inflammatory pathways, potentially reducing inflammation in various tissues. This effect may be mediated through the inhibition of pro-inflammatory cytokines.

- Cell Proliferation : There is evidence that this compound can influence cell proliferation rates, which could have implications for cancer therapy or tissue regeneration.

Biological Activity Summary

The following table summarizes key findings from studies on the biological activity of this compound:

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anti-inflammatory | Reduces cytokine levels | |

| Cell proliferation | Modulates growth rates |

Case Studies

- Antioxidant Potential : A study demonstrated that this compound significantly decreased oxidative stress markers in vitro, suggesting its utility as a dietary supplement for enhancing antioxidant defenses.

- Anti-inflammatory Action : In an animal model of inflammation, administration of the compound resulted in reduced levels of inflammatory markers (e.g., TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.

- Cancer Research : Investigations into the antiproliferative effects on various cancer cell lines revealed that this compound inhibited cell growth in a dose-dependent manner, warranting further exploration in cancer therapeutics.

Safety Profile

According to safety data sheets, this compound exhibits moderate toxicity when ingested and can cause skin irritation upon contact. It is classified as harmful if swallowed (acute toxicity category 4) and may cause serious eye irritation (category 2A) . Therefore, appropriate handling precautions should be taken during laboratory use.

Eigenschaften

IUPAC Name |

tert-butyl 3-hydroxy-5-methoxypyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-11(2,3)16-10(14)9-7(13)5-12-6-8(9)15-4/h5-6,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCHQCGVBIOVGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=NC=C1O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673865 | |

| Record name | tert-Butyl 3-hydroxy-5-methoxypyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138444-13-9 | |

| Record name | 1,1-Dimethylethyl 3-hydroxy-5-methoxy-4-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138444-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-hydroxy-5-methoxypyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.